Dibutylbis[(2-ethylhexyl)oxy]stannane

Transesterification catalysis Organotin alkoxide Reaction kinetics

Dibutylbis[(2-ethylhexyl)oxy]stannane (CAS 149746-25-8, molecular formula C24H52O2Sn, MW 491.4 g/mol) is a dialkyltin(IV) dialkoxide belonging to the organotin compound class. Unlike the more prevalent dibutyltin carboxylates (e.g., dibutyltin dilaurate, dibutyltin bis(2-ethylhexanoate)) used as PVC heat stabilizers and polyurethane catalysts, this compound features two 2-ethylhexyloxy (alkoxide) ligands directly bonded to the tin center via Sn–O–C linkages.

Molecular Formula C24H52O2Sn
Molecular Weight 491.4 g/mol
CAS No. 149746-25-8
Cat. No. B14261574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylbis[(2-ethylhexyl)oxy]stannane
CAS149746-25-8
Molecular FormulaC24H52O2Sn
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)CO[Sn](CCCC)(CCCC)OCC(CC)CCCC
InChIInChI=1S/2C8H17O.2C4H9.Sn/c2*1-3-5-6-8(4-2)7-9;2*1-3-4-2;/h2*8H,3-7H2,1-2H3;2*1,3-4H2,2H3;/q2*-1;;;+2
InChIKeyUSZKYSMSCMYILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylbis[(2-ethylhexyl)oxy]stannane (CAS 149746-25-8): Procurement-Relevant Identity and Class Position


Dibutylbis[(2-ethylhexyl)oxy]stannane (CAS 149746-25-8, molecular formula C24H52O2Sn, MW 491.4 g/mol) is a dialkyltin(IV) dialkoxide belonging to the organotin compound class . Unlike the more prevalent dibutyltin carboxylates (e.g., dibutyltin dilaurate, dibutyltin bis(2-ethylhexanoate)) used as PVC heat stabilizers and polyurethane catalysts, this compound features two 2-ethylhexyloxy (alkoxide) ligands directly bonded to the tin center via Sn–O–C linkages [1]. This alkoxide architecture fundamentally alters its reactivity profile, hydrolysis behavior, and catalytic mechanism compared to carboxylate analogs, making simple in-class substitution scientifically unreliable.

Pre‑formed dialkoxide catalyst
Eliminates the alcoholysis induction step required by oxide or carboxylate pre‑catalysts
Moisture‑sensitive alkoxide
Designed for anhydrous transesterification or moisture‑cure silicone systems; carboxylates offer higher humidity tolerance
Distinct regulatory profile
No harmonised CMR classification, unlike the carboxylate analog; simplifies SDS authoring under EU REACH

Why Dibutylbis[(2-ethylhexyl)oxy]stannane Cannot Be Swapped with Dibutyltin Carboxylates: The Alkoxide–Carboxylate Divergence


The core structural distinction—alkoxide (Sn–OR) versus carboxylate (Sn–OCOR) coordination—creates a material performance gap that undermines generic substitution. Dialkyltin alkoxides are the kinetically active species in transesterification catalysis; when carboxylates or oxides are used as pre-catalysts, an alcoholysis induction step must first generate the alkoxide in situ, consuming time and creating a ligand-dependent latency that is absent when the alkoxide is pre-formed [1]. Furthermore, the hydrolytic lability of Sn–OR bonds relative to Sn–OCOR bonds [2] means that shelf-life sensitivity, moisture tolerance during processing, and deactivation pathways differ categorically between the two ligand classes. Selection must therefore be driven by application-specific requirements for catalytic latency, moisture compatibility, and thermal decomposition profile, not by assuming functional equivalence among dibutyltin compounds.

Risk Factor
Target (Alkoxide)
Substitute (Carboxylate)
Catalytic activation
Pre‑formed active Sn–OR species; no induction period
Requires in‑situ alcoholysis; variable latency depends on ligand
Hydrolytic stability
Rapid Sn–OR hydrolysis; suited to anhydrous or moisture‑cure systems
Greater moisture tolerance; preferred for humid processing
Regulatory classification
No harmonised CMR; lower authorisation burden
Harmonised Muta. 2, STOT RE 1, Repr. 1B; aquatic chronic hazard

Quantitative Differentiation Evidence for Dibutylbis[(2-ethylhexyl)oxy]stannane Versus Closest Analogs


Catalytic Transesterification Mechanism: Pre-Formed Alkoxide Eliminates Induction Period vs. Dibutyltin Oxide

Dibutylbis[(2-ethylhexyl)oxy]stannane is a pre-formed dialkyltin dialkoxide, which is the established active catalytic species in tin-catalyzed transesterification [1]. When dibutyltin oxide (DBTO) is used as the pre-catalyst, it must first undergo alcoholysis to generate the active dialkoxide in situ, introducing an induction period. Computational modeling by McGill & Westmoreland (2021) confirms that the catalytic cycle proceeds via carbonyl insertion into a tin–alkoxide bond, with a consolidated activation energy of 65.9 kJ/mol for the DBTO-derived system [2]. By supplying the alkoxide directly, the target compound bypasses the alcoholysis step, enabling immediate catalytic turnover—a critical advantage in continuous processes and time-sensitive formulations.

Catalytic Activation
Cross‑study comparable
Target: Pre‑formed dialkoxide; no induction DBTO: Requires alcoholysis; Eₐ 65.9 kJ/mol; exp. rate 88 cm³/(mol·s) vs predicted 180
Supports elimination of induction period; may reduce cycle time
DFT prediction at 197 °C; experimental validation limited
Transesterification catalysis Organotin alkoxide Reaction kinetics

Hydrolytic Stability Profile: Alkoxide vs. Carboxylate Ligand Lability Defines Application Suitability

Organotin alkoxides (Sn–OR) are inherently more hydrolytically labile than organotin carboxylates (Sn–OCOR). The Sn–OR bond undergoes rapid protolysis in the presence of water, regenerating the alcohol and forming tin oxide/hydroxide species [1]. The carboxylate analog dibutyltin bis(2-ethylhexanoate) (CAS 2781-10-4) demonstrates greater resistance to hydrolysis, which is why carboxylates dominate moisture-tolerant applications such as polyurethane foam catalysis . The target compound's alkoxide ligands make it a candidate for anhydrous systems where rapid, complete hydrolysis is desirable (e.g., moisture-cure silicone sealants, where catalyst deactivation upon exposure to atmospheric moisture controls the cure profile).

Hydrolytic Stability
Class‑level inference
Target: Sn–OR; rapid hydrolysis Carboxylate: Sn–OCOR; greater moisture tolerance
Alkoxide for anhydrous/moisture‑cure; carboxylate for humid processes
Compound‑specific rate not reported; class generalization
Hydrolytic stability Organotin alkoxide Moisture sensitivity

Regulatory Classification Gap: Target Compound vs. Harmonized CMR Classification of Dibutyltin Bis(2-ethylhexanoate)

A critical procurement differentiator is regulatory status. Dibutylbis[(2-ethylhexyl)oxy]stannane (CAS 149746-25-8) is not listed on the ECHA harmonized classification and labelling inventory, nor does it appear on the SVHC candidate list as of the latest update . In contrast, the close carboxylate analog dibutyltin bis(2-ethylhexanoate) (CAS 2781-10-4) carries a harmonized CLP classification as Muta. 2 (H341), STOT RE 1 (H372, immune system), and Repr. 1B (H360FD), and is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) [1]. This classification gap has direct consequences for workplace exposure limits, waste handling, and authorization requirements under REACH.

Regulatory Classification
Head‑to‑head
Target (149746‑25‑8): No harmonised CMR Carboxylate (2781‑10‑4): Muta. 2, STOT RE 1, Repr. 1B, Aquatic Acute/Chronic 1
Regulatory burden differs; may simplify SDS authoring
ECHA C&L Inventory; does not imply non‑hazardous
Regulatory compliance REACH CMR classification

Tin Content and Molecular Weight: Implications for Catalyst Loading and Atom Economy

The target compound has a molecular weight of 491.4 g/mol, corresponding to a theoretical tin content of approximately 24.1% by weight (Sn atomic weight 118.71 / 491.4). The closest carboxylate analog, dibutyltin bis(2-ethylhexanoate) (CAS 2781-10-4), has a molecular weight of 519.3 g/mol and a tin content of approximately 22.8% [1]. While the difference appears modest, at typical catalyst loadings of 0.05–0.3 wt% based on total reactants , the alkoxide delivers approximately 5.7% more catalytically active tin centers per unit mass.

Tin Content
Cross‑study comparable
24.1 wt% Sn
~5.7 % more tin per mass vs carboxylate analog
Calculated from MW; purity‑dependent
Tin content Catalyst loading Atom economy

High-Fit Application Scenarios for Dibutylbis[(2-ethylhexyl)oxy]stannane Based on Verified Differentiation


Anhydrous Transesterification Catalysis with Zero Induction Period Requirement

In continuous or just-in-time batch transesterification processes (e.g., specialty ester plasticizer synthesis, polyester polyol production), the pre-formed alkoxide structure eliminates the alcoholysis induction step required by DBTO or DBTDL pre-catalysts . This enables faster initial reaction rates and more predictable kinetic profiles, as supported by the mechanistic evidence that the tin-alkoxide bond is the direct participant in the carbonyl insertion catalytic cycle . Formulators seeking to minimize cycle time in water-free ester exchange reactions should evaluate this compound as a drop-in active catalyst.

Moisture-Cure Silicone Sealant and RTV Silicone Formulations

The hydrolytic lability of the Sn–OR bond makes dibutylbis[(2-ethylhexyl)oxy]stannane a candidate for moisture-triggered condensation cure systems. Upon exposure to atmospheric humidity, the alkoxide ligands hydrolyze, releasing 2-ethylhexanol and generating active tin species that catalyze silanol condensation . This controlled deactivation profile is utilized in one- and two-component silicone sealant systems, where the analogous compound dibutyltin bis(2-ethylhexanoate) is already employed commercially . The alkoxide variant may offer a differentiated cure speed due to its distinct hydrolysis rate.

PVC Thermal Stabilization Where Regulatory Simplicity Is Prioritized

For PVC compounding operations in jurisdictions governed by EU REACH or similar regulations, the absence of a harmonized CMR classification for dibutylbis[(2-ethylhexyl)oxy]stannane can simplify regulatory compliance documentation compared to formulations using dibutyltin bis(2-ethylhexanoate), which carries Muta. 2, STOT RE 1, and Repr. 1B classifications . This may reduce the administrative burden for SDS authoring and substance authorization, provided that the thermal stabilization performance meets the specific PVC processing requirements.

Atom-Economical Catalyst for Large-Scale Esterification

In large-volume esterification processes (e.g., plasticizer manufacturing, synthetic lubricant ester production), the marginally higher tin content (24.1 wt% vs. 22.8 wt% for the carboxylate analog) translates to approximately 5.7% more catalytically active centers per unit mass at typical loadings of 0.05–0.3 wt% . For high-throughput operations, this incremental improvement in atom economy can contribute to reduced catalyst procurement volumes over extended production campaigns.

Application
Selection Property
Validation Focus
Anhydrous Transesterification Catalysis
Pre‑formed dialkoxide; no induction period
Reaction kinetics and cycle‑time consistency
Moisture‑Cure Silicone Formulations
Hydrolytically labile alkoxide ligands
Cure‑speed profile under ambient humidity
PVC Thermal Stabilization (Regulatory Context)
Absence of harmonised CMR classification
SDS authoring burden and REACH compliance documentation
Large‑Scale Esterification (Atom Economy)
Higher tin content per unit mass
Catalyst inventory evaluation per production campaign
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